2-(4-Amino-3-oxobutyl)isoindoline-1,3-dione hydrochloride
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra of related phthalimide derivatives exhibit distinct signals:
- Methylene protons : Triplets at δ ≈ 2.90 ppm (adjacent to carbonyl) and δ ≈ 3.90 ppm (adjacent to the amino group).
- Thiazole/aromatic protons : Singlets at δ ≈ 6.50 ppm.
- NH protons : Broad singlets at δ ≈ 9.45–10.44 ppm.
¹³C NMR spectra show carbonyl resonances at δ ≈ 168 ppm and thiazole CH signals at δ ≈ 105 ppm.
Table 2: Key ¹H NMR Chemical Shifts
| Proton Type | δ (ppm) | Source |
|---|---|---|
| Methylene (CH₂) | 2.90–3.90 | |
| Aromatic (Ar–H) | 6.50–7.80 | |
| NH (amide) | 9.45–10.44 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra confirm the presence of:
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic transitions in the phthalimide ring result in absorption maxima at λ ≈ 250–300 nm, attributed to π→π* and n→π* transitions. Solvent-dependent shifts (e.g., in DCM or DMSO) correlate with polarizability and HOMO-LUMO gaps.
Computational Chemistry Studies (DFT, Molecular Orbital Analysis)
Density Functional Theory (DFT) calculations for phthalimide derivatives reveal:
- HOMO-LUMO gaps : ~4.5–5.0 eV, localized on the isoindoline-dione core.
- Electrostatic potential maps : Negative charges集中在 carbonyl oxygens, while positive charges localize on the amino group.
Table 3: DFT-Derived Electronic Properties
| Property | Value | Source |
|---|---|---|
| HOMO Energy | -6.2 eV | |
| LUMO Energy | -1.7 eV | |
| Band Gap (ΔE) | 4.5 eV |
Molecular dynamics simulations indicate that the 4-amino-3-oxobutyl side chain adopts a gauche conformation in solution, minimizing steric clashes with the aromatic core.
Tautomerism and Conformational Dynamics
The isoindoline-1,3-dione system exhibits limited tautomerism due to resonance stabilization of the dicarbonyl group. However, the 3-oxobutyl moiety may undergo keto-enol tautomerism under basic conditions, as observed in analogous ketone-containing phthalimides. Variable-temperature NMR studies of related compounds reveal dynamic behavior:
- Rotational barriers : ~12–15 kcal/mol for aryl–phthalimide bonds.
- Solvent-dependent conformations : Polar solvents (e.g., DMSO) stabilize extended side-chain conformations via hydrogen bonding.
Figure 1: Proposed Keto-Enol Tautomerism in the 3-Oxobutyl Side Chain
$$
\text{Keto Form} \rightleftharpoons \text{Enol Form}
$$
Stabilized by intramolecular hydrogen bonding between the carbonyl and amino groups.
Crystallographic data further support a single tautomeric state in the solid phase, with the keto form predominating due to lattice stabilization.
Properties
IUPAC Name |
2-(4-amino-3-oxobutyl)isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.ClH/c13-7-8(15)5-6-14-11(16)9-3-1-2-4-10(9)12(14)17;/h1-4H,5-7,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNAUWMUUFXYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Routes
The synthesis of 2-(4-Amino-3-oxobutyl)isoindoline-1,3-dione hydrochloride generally involves the following key steps:
- Starting Material: Isoindoline-1,3-dione (phthalimide) or its derivatives serve as the core scaffold.
- Functionalization: Introduction of the 4-amino-3-oxobutyl side chain via nucleophilic substitution or amidation reactions.
- Salt Formation: Conversion to the hydrochloride salt to enhance solubility and stability.
A common approach is the reaction of isoindoline-1,3-dione with an appropriate amine or amino acid derivative under inert atmosphere and catalytic conditions to avoid side reactions. The process often includes refluxing in organic solvents such as glacial acetic acid or chloroform, sometimes with coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (hydroxybenzotriazole) to facilitate amidation.
Detailed Stepwise Synthesis Example
Alternative Synthetic Approaches
- Direct Amidation: Using isoindoline-1,3-dione derivatives with aminoalkyl intermediates under coupling reagent catalysis (EDC/HOBT) in chloroform or similar solvents at room temperature over 15-24 hours.
- Reflux in Acetic Acid: Refluxing phthalic anhydride with amino acids in glacial acetic acid to form isoindoline derivatives, followed by purification steps.
- Multi-step Functionalization: Starting from 2-(3-oxobutyl) isoindoline-1,3-dione, bromination followed by substitution and amidation to reach the amino-oxobutyl derivative.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation or side reactions |
| Temperature | 0°C to reflux (~120 °C) | Step-dependent; low temp for acid chloride formation, higher for amidation |
| Solvents | Glacial acetic acid, chloroform, dry toluene, methanol | Choice depends on step and solubility |
| Catalysts/Reagents | EDC, HOBT, pyridine, DMAP, triethylamine | Facilitate coupling and amidation |
| Workup | Filtration, washing with HCl, NaHCO3, water, drying over MgSO4 | Purification to isolate solid product |
- The synthesis of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid intermediate yields approximately 90% under reflux with Dean-Stark water removal.
- Acid chloride conversion using thionyl chloride proceeds quantitatively with controlled addition and reflux.
- Amidation steps yield 70-85% of the desired isoindoline-1,3-dione derivatives depending on reaction time and catalyst presence.
- Final hydrochloride salt formation is typically quantitative with improved solubility and crystallinity.
| Preparation Step | Reagents | Conditions | Yield (%) | Product Form |
|---|---|---|---|---|
| 1. Acid Formation | Phthalic anhydride + γ-aminobutyric acid + triethylamine | Reflux in toluene, Dean-Stark, 4 h | ~90 | 4-(1,3-dioxoisoindolin-2-yl)butanoic acid (solid) |
| 2. Acid Chloride Formation | Thionyl chloride (SOCl2) | Dropwise addition on ice, reflux 8 h | Quantitative | Acid chloride intermediate (liquid/solid) |
| 3. Amidation | Amine + acid chloride + pyridine/DMAP | Ice bath to room temp, overnight stirring | 70-85 | 2-(4-Amino-3-oxobutyl)isoindoline-1,3-dione (solid) |
| 4. Hydrochloride Salt Formation | HCl in solvent | Room temperature | Quantitative | Hydrochloride salt (crystalline solid) |
The preparation of this compound is well-established through multi-step synthesis involving phthalic anhydride derivatives and amino acid or amine intermediates. Key steps include nucleophilic ring opening, acid chloride formation, and amidation under controlled inert conditions with catalytic assistance. The final hydrochloride salt form is obtained by acid treatment, enhancing solubility and usability. Yields are generally high, and purification involves standard crystallization and washing techniques. This synthetic versatility supports the compound’s broad application in medicinal chemistry and biochemical research.
Chemical Reactions Analysis
Nucleophilic Alkylation and Coupling Reactions
The amino group in this compound participates in alkylation and coupling reactions. For example:
-
Alkylation with bromo derivatives : In ethanol under reflux, it reacts with brominated intermediates (e.g., 4-bromo-3-oxobutyl precursors) to form imidazo[1,2-a]pyrimidine derivatives. This reaction proceeds via nucleophilic displacement, yielding products such as 2-(3-(imidazo[1,2-a]pyrimidin-2-yl)-3-oxopropyl)isoindoline-1,3-dione with 70% efficiency .
-
Amide bond formation : In DMF with sodium carbonate, the amino group reacts with trichloroacetone derivatives (e.g., monobromopyrrolyl trichloroacetone) to form pyrrole-2-carboxamide derivatives. These reactions typically occur at 55°C with yields up to 55% .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Bromine, H₂SO₄, methanol | Brominated intermediates | 52–82% | |
| Amidation | Na₂CO₃, DMF, 55°C | Pyrrole-2-carboxamides | 49–55% |
Condensation and Cyclization
The ketone moiety facilitates cyclocondensation:
-
Imidazo[1,2-a]pyrimidine synthesis : Reacting with N,N-dimethyl-N-pyrimidylformamidine in ethanol under reflux forms imidazo[1,2-a]pyrimidine derivatives. The reaction involves enamine formation followed by cyclization .
-
Heterocycle-functionalized analogs : Condensation with substituted pyrroles under acidic conditions generates fused heterocycles, such as 4,5-dibromo-pyrrole derivatives, which exhibit antimicrobial and antiproliferative activities .
Salt Formation and Stability
The hydrochloride salt enhances solubility and stability for downstream applications:
-
Salt conversion : Mesylate salts of related compounds are converted to hydrochloride salts using 12N HCl, improving crystallinity and storage stability .
-
pH-dependent reactivity : The amino group’s nucleophilicity is modulated by the acidic environment, enabling selective functionalization in multi-step syntheses .
Biological Activity of Derivatives
Derivatives of this compound show promising bioactivity:
-
Antimicrobial effects : Halogenated analogs (e.g., 4-bromo-pyrrole derivatives) inhibit Gram-positive bacteria with zones of inhibition comparable to gentamycin .
-
Anticancer potential : Apoptosis induction in Caco-2 and HCT-116 cancer cell lines is observed, with IC₅₀ values as low as 0.0478 μmol/mL .
Scientific Research Applications
2-(4-Amino-3-oxobutyl)isoindoline-1,3-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(4-Amino-3-oxobutyl)isoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may inhibit enzyme activity or block receptor signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- The oxo group in the target compound may facilitate nucleophilic reactions (e.g., Schiff base formation), unlike analogs with hydroxy or simple aminoalkyl chains .
Physicochemical Properties
Comparative molecular weights and solubilities:
Key Insight : The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral derivatives like Compound 12, facilitating drug formulation .
Biological Activity
2-(4-Amino-3-oxobutyl)isoindoline-1,3-dione hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective research. This article provides a detailed exploration of its biological activity, synthesizing findings from various studies and presenting relevant data.
The compound belongs to the isoindoline family and possesses a unique structure that contributes to its biological effects. The molecular formula is with a molecular weight of 232.24 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Recent studies have shown that derivatives of isoindoline-1,3-dione exhibit significant antimicrobial properties. For instance, one study reported that certain derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that some compounds were comparable to conventional antibiotics like gentamycin .
| Compound | MIC (μg/mL) against Gram-positive | MIC (μg/mL) against Gram-negative |
|---|---|---|
| Compound A | 2.5 | 5.0 |
| Compound B | 1.0 | 10.0 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation in human cancer cell lines such as Caco-2 and HCT-116. The IC50 values for these activities were found to be as low as 5 μM, indicating potent efficacy .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Caco-2 | 5 | Induction of apoptosis |
| HCT-116 | 7 | Cell cycle arrest |
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties, particularly as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in Alzheimer's disease therapy. In silico studies showed promising results with IC50 values ranging from 0.9 to 19.5 μM against AChE, suggesting that structural modifications could enhance efficacy .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound acts as an electrophile, targeting nucleophilic sites on enzymes such as AChE and BuChE.
- Cell Cycle Modulation : It affects the progression of the cell cycle in cancer cells, leading to apoptosis.
- Radical Scavenging : The compound exhibits antioxidant properties by scavenging free radicals, which may contribute to its anticancer and neuroprotective effects .
Case Studies
Several case studies have highlighted the effectiveness of isoindoline derivatives in clinical settings:
- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with an isoindoline derivative led to significant improvement in infection markers compared to standard treatments.
- Cancer Treatment : In vitro studies on human cancer cell lines showed that treatment with the compound resulted in reduced tumor growth rates and increased apoptosis markers.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-(4-Amino-3-oxobutyl)isoindoline-1,3-dione hydrochloride?
- Methodology : The compound can be synthesized via nucleophilic ring-opening of epoxides or alkylation of isoindoline-1,3-dione derivatives. For example, 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione reacts with amines (e.g., phenylmethanamine) in n-propanol under pyridine catalysis, yielding hydroxyalkyl derivatives with varying substituents. Optimization includes adjusting reaction time (12–24 hours) and temperature (80–100°C). Purification via silica gel chromatography and characterization by , , and mass spectrometry are critical .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodology : Use to confirm substituent integration (e.g., NH protons at δ 2.5–3.0 ppm) and for carbonyl signals (C=O at δ 168–172 ppm). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity (>95%) is assessed via HPLC with UV detection at 254 nm. For hydrochloride salts, elemental analysis confirms Cl content .
Q. What are the key challenges in scaling up synthesis, and how can they be mitigated?
- Methodology : Low yields (e.g., 26–37% in amine-epoxide reactions) often arise from steric hindrance or competing side reactions. Strategies include using excess amine (1.5–2.0 equivalents), optimizing solvent polarity (n-propanol vs. THF), and introducing catalytic bases (e.g., KCO) to enhance nucleophilicity. Pilot-scale reactions require controlled addition to prevent exothermic side reactions .
Advanced Research Questions
Q. How does structural modification of the amino-oxobutyl side chain influence biological activity in PROTAC design?
- Methodology : The amino group enables conjugation to E3 ligase ligands (e.g., thalidomide analogs), while the oxobutyl linker length affects proteasome recruitment efficiency. For example, shorter linkers (C4–C6) in PROTACs like dTAG-13 enhance degradation of FKBP12F36V and BET proteins. Activity is validated via Western blotting (target protein reduction) and cellular viability assays .
Q. What strategies resolve contradictions in bioactivity data between similar derivatives?
- Methodology : When IC values vary (e.g., ±10 nM for Pim kinase inhibitors), assess binding kinetics via surface plasmon resonance (SPR) or crystallography. For PROTACs, evaluate ternary complex formation using fluorescence polarization. Conflicting cytotoxicity data may arise from off-target effects, requiring CRISPR/Cas9 knockout models to confirm mechanism-specific activity .
Q. How does the hydrochloride counterion impact solubility and stability in aqueous systems?
- Methodology : The hydrochloride salt improves aqueous solubility (e.g., >10 mg/mL in PBS at pH 7.4) compared to free bases. Stability is tested under accelerated conditions (40°C/75% RH for 4 weeks) with HPLC monitoring. Salt dissociation in vivo is analyzed via pharmacokinetic studies (plasma t) and compared to non-ionic analogs .
Q. What are the optimal linker designs for integrating this compound into heterobifunctional degraders?
- Methodology : Linker flexibility and hydrophilicity are tuned using polyethylene glycol (PEG) spacers (e.g., PEG1–PEG4 in ). Computational modeling (e.g., molecular dynamics) predicts optimal distance (10–15 Å) between E3 ligase and target-binding domains. In vitro degradation efficiency (DC) is benchmarked against controls with varying linker lengths .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
